2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYYRAZNARZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including its mechanism of action, efficacy against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 301.30 g/mol
This compound features an indolizine core substituted with a fluorophenyl group and a methoxybenzoyl moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indolizine derivatives, including the target compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| SJSA-1 (osteosarcoma) | 0.22 | Induction of apoptosis via p53 activation |
| HCT116 (colon cancer) | 0.15 | Inhibition of cell proliferation |
| MDA-MB-231 (breast cancer) | 0.24 | Cell cycle arrest |
These results indicate that the compound exhibits potent antiproliferative activity, particularly through mechanisms involving apoptosis and cell cycle regulation.
The mechanism by which this compound exerts its effects is primarily through the modulation of key signaling pathways involved in cell growth and survival. Notably:
- p53 Pathway Activation : The compound has been shown to activate p53, a crucial tumor suppressor protein that regulates the cell cycle and promotes apoptosis in response to DNA damage.
- Caspase Activation : Studies indicate that treatment with this compound leads to increased levels of cleaved caspases, suggesting activation of the apoptotic pathway.
Case Studies
In a notable study involving xenograft models, administration of the compound at a dose of 100 mg/kg resulted in significant tumor regression in SJSA-1 xenografts. The treatment not only inhibited tumor growth but also enhanced the expression of p53 and other related proteins involved in apoptosis (Figure 1).
Figure 1: Tumor Growth Inhibition
Tumor Growth Inhibition
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. However, detailed toxicity evaluations are necessary to ascertain its safety profile for potential clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
